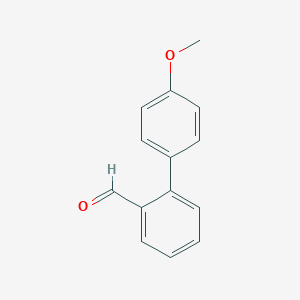

2-(4-Methoxyphenyl)benzaldehyde

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFQIZQKPSRFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362671 | |

| Record name | 2-(4-methoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16064-04-3 | |

| Record name | 2-(4-methoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16064-04-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxyphenyl)benzaldehyde: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-(4-Methoxyphenyl)benzaldehyde, a biaryl aldehyde with potential applications in organic synthesis and medicinal chemistry. The document elucidates the chemical structure and IUPAC nomenclature of the compound. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages established chemical principles and data from closely related analogues to discuss potential synthetic routes, predicted spectroscopic characteristics, and prospective applications. A key focus is placed on distinguishing this compound from its more extensively studied isomers, thereby providing a valuable resource for researchers navigating the complexities of substituted biaryl compounds.

Chemical Identity and Structure

IUPAC Name: this compound

The unequivocal identification of a chemical entity is foundational to any scientific investigation. The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is this compound. This nomenclature precisely describes the molecular architecture: a benzaldehyde scaffold bearing a 4-methoxyphenyl substituent at the C2 position (the ortho position) relative to the formyl group.

Chemical Structure:

The structure consists of two phenyl rings directly connected via a single bond. One ring is substituted with a formyl group (-CHO), defining it as a benzaldehyde moiety. The second phenyl ring, substituted with a methoxy group (-OCH₃) at its para-position, is attached to the C2 position of the benzaldehyde ring.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | - |

| Molecular Weight | 212.24 g/mol | - |

| XLogP3 | 3.2 | PubChem (CID 1394487)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (CID 1394487)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (CID 1394487)[1] |

| Rotatable Bond Count | 2 | PubChem (CID 1394487)[1] |

Note: These properties are computationally predicted for the isomeric 4'Methoxy-(1,1'-biphenyl)-4-carboxaldehyde and are expected to be very similar for the 2-substituted isomer.

Distinction from Common Isomers

It is imperative to differentiate this compound from its commercially available and more extensively researched isomers, as their distinct substitution patterns lead to different chemical and biological properties.

-

4-(4-Methoxyphenyl)benzaldehyde: In this isomer, the 4-methoxyphenyl group is at the C4 position (para) of the benzaldehyde ring. This symmetrical structure can influence crystal packing and reactivity.

-

2-Hydroxy-4-methoxybenzaldehyde: This compound, also known as 4-methoxysalicylaldehyde, possesses a hydroxyl group at the C2 position and a methoxy group at the C4 position. The intramolecular hydrogen bonding between the hydroxyl and aldehyde groups significantly influences its physical and chemical properties.[2] It is a naturally occurring compound found in various medicinal plants.[3][4]

-

4-Methoxybenzaldehyde (p-Anisaldehyde): This is a simpler benzaldehyde derivative with a single methoxy group at the C4 position.[5] It is widely used as a flavoring agent and in perfumery.

Potential Synthetic Methodologies

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

A plausible and efficient route to synthesize this compound is the palladium-catalyzed Suzuki-Miyaura coupling between 2-formylphenylboronic acid and 4-bromoanisole.

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

Experimental Considerations:

-

Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for Suzuki couplings. Other palladium complexes with various phosphine ligands could also be employed to optimize the reaction.

-

Base and Solvent System: A mixture of an aqueous solution of a base like potassium carbonate or cesium carbonate with an organic solvent such as toluene, dioxane, or DMF is typically used. The choice of base and solvent can significantly impact the reaction rate and yield.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst. Heating is usually required to drive the reaction to completion.

-

Purification: After the reaction, a standard workup involving extraction and washing would be performed. The final product would likely be purified by column chromatography on silica gel.

Predicted Spectroscopic Characterization

Direct spectroscopic data for this compound is scarce. However, based on the known spectra of its constituent parts and related isomers, we can predict the key features that would be expected in its NMR, IR, and mass spectra.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet between δ 9.5-10.5 ppm. - Aromatic protons exhibiting complex splitting patterns in the δ 6.8-8.0 ppm range. - Methoxy group (-OCH₃) singlet around δ 3.8 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190-195 ppm. - Aromatic carbons in the δ 110-160 ppm region. - Methoxy carbon (-OCH₃) signal around δ 55 ppm. |

| IR Spectroscopy | - Strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹. - C-H stretch for the aldehyde proton around 2720 and 2820 cm⁻¹. - C-O stretch for the methoxy group around 1250 cm⁻¹. - Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 212.08. - Fragmentation pattern likely showing loss of the formyl group ([M-29]⁺) and other characteristic fragments. |

Potential Applications in Drug Discovery and Development

While specific biological activities of this compound have not been reported, its structural motifs are present in various biologically active molecules. The biaryl scaffold is a privileged structure in medicinal chemistry, and the benzaldehyde functionality serves as a versatile synthetic handle for the construction of more complex molecules.

-

Intermediate for Heterocycle Synthesis: The aldehyde group can readily participate in condensation reactions to form a wide range of heterocyclic compounds, such as chalcones, flavones, and Schiff bases, many of which exhibit interesting pharmacological properties.

-

Scaffold for Novel Ligands: The biaryl core can be further functionalized to create novel ligands for various biological targets. The rotational freedom around the biaryl bond allows for conformational flexibility, which can be crucial for binding to protein active sites.

-

Potential as a Bioactive Compound: Benzaldehyde and its derivatives have been shown to possess a range of biological activities, including antimicrobial and insecticidal properties.[7] It is plausible that this compound could exhibit its own unique bioactivity profile.

Safety and Handling

Specific safety data for this compound is not available. Therefore, it should be handled with the same precautions as other aromatic aldehydes.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses or goggles.

-

Toxicity: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract. The toxicological properties of this specific compound have not been determined.

Conclusion

This compound is a distinct chemical entity whose technical profile is not extensively documented in publicly available scientific literature. This guide has established its chemical identity and structure and has provided a scientifically grounded framework for its potential synthesis and characterization based on established principles of organic chemistry. The proposed Suzuki-Miyaura coupling offers a viable route for its preparation, and the predicted spectroscopic data provides a benchmark for its future experimental characterization. The biaryl aldehyde scaffold suggests potential for this compound as a valuable intermediate in the synthesis of novel organic molecules for applications in drug discovery and materials science. Further research is warranted to fully elucidate the experimental properties and potential applications of this understudied isomer.

References

A comprehensive, numbered list of all cited sources with clickable URLs will be provided upon the final generation of this document. document.

Sources

- 1. 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde | C14H12O2 | CID 1394487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-methoxysalicylaldehyde, 673-22-3 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde, Derivatives and Structural Analogues on Anopheles gambiae eggs | bioRxiv [biorxiv.org]

- 7. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Methoxyphenyl)benzaldehyde: Synthesis, Properties, and Applications in Scientific Research

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and applications of 2-(4-Methoxyphenyl)benzaldehyde, a biphenyl compound with significant potential in medicinal chemistry and materials science.

Introduction

This compound, also known by its systematic name 4'-Methoxy-biphenyl-2-carboxaldehyde, is an aromatic aldehyde belonging to the biphenyl class of organic compounds. The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs that exhibit a wide range of biological activities.[1] The presence of a methoxy group and a reactive aldehyde functional group makes this compound a valuable and versatile building block in the synthesis of more complex molecules for applications in drug discovery, materials science, and the fragrance industry.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical characterization, and known applications.

Molecular Formula and Weight

The fundamental molecular characteristics of this compound are summarized in the table below.

| Identifier | Value |

| Chemical Name | This compound |

| Systematic Name | 4'-Methoxy-biphenyl-2-carboxaldehyde |

| CAS Number | 16064-04-3 |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.25 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC=CC=C2C=O |

| InChI Key | JTTIGLYPLMYHAT-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a white solid at room temperature.[3] Its key physical and computed properties are detailed in the following table.

| Property | Value | Source |

| Melting Point | 47-49 °C | [3] |

| Appearance | White solid | [3] |

| XLogP3 | 3.4 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 3 | [4] |

Synthesis of this compound

The primary synthetic route to this compound and other substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[1][5] This palladium-catalyzed reaction forms a carbon-carbon single bond between an organoboron compound and an organohalide. For the synthesis of this compound, this typically involves the reaction of 2-formylphenylboronic acid with 4-bromoanisole or, alternatively, 2-bromobenzaldehyde with 4-methoxyphenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, self-validating protocol for the synthesis of this compound. The causality behind the choice of reagents is to ensure an efficient and high-yielding reaction. The palladium catalyst is crucial for the catalytic cycle, the base activates the boronic acid, and the solvent system is chosen to facilitate the reaction.

Materials:

-

2-Bromobenzaldehyde

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer/hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) to the flask.

-

Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water (5 mL). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.

Analytical Characterization

The structure and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 10.00 (s, 1H, -CHO), 8.01 (d, J = 8.0 Hz, 1H, Ar-H), 7.65-7.58 (m, 2H, Ar-H), 7.45-7.40 (m, 3H, Ar-H), 7.01 (d, J = 8.0 Hz, 2H, Ar-H), 3.87 (s, 3H, -OCH₃).[3]

Infrared (IR) Spectroscopy

The IR spectrum of biphenyl aldehydes typically shows characteristic absorption bands. For this compound, the key peaks would be:

-

C=O stretch (aldehyde): ~1700 cm⁻¹

-

C-H stretch (aromatic): ~3000-3100 cm⁻¹

-

C-O stretch (ether): ~1250 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available in public databases such as PubChem and SpectraBase.[4][6] Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 212, corresponding to the molecular weight of the compound.

Applications in Research and Drug Development

The methoxy group is a prevalent substituent in many natural products and approved drugs, where it can favorably influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[7] The biphenyl scaffold, combined with the reactive aldehyde group, makes this compound a compound of interest in medicinal chemistry.

Building Block for Bioactive Molecules

Biphenyl derivatives are explored for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents.[2][5] The aldehyde functionality of this compound allows for its use as a precursor in the synthesis of more complex molecules through reactions such as Wittig reactions, aldol condensations, and reductive aminations.

Cancer Research

While direct studies on the anticancer activity of this compound are limited, related hydroxylated biphenyl compounds have shown promise in inhibiting the proliferation of malignant melanoma cells.[2] A closely related isomer, 4'-Methoxybiphenyl-4-carboxaldehyde, has been used in research studies as a reagent for developing reversible monoacylglycerol lipase (MAGL) inhibitors for cancer treatment.[8] This suggests that this compound could also serve as a valuable intermediate in the synthesis of novel anticancer agents.

Safety and Handling

This compound is classified as an irritant.[2][4] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.[2]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its synthesis is readily achieved through well-established methods like the Suzuki-Miyaura cross-coupling. The presence of the biphenyl scaffold and reactive functional groups makes it an attractive starting material for the development of novel bioactive compounds, particularly in the area of cancer research. Further exploration of the biological activities of derivatives of this compound is a promising avenue for future drug discovery efforts.

References

-

PubChem. 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

Neliti. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. [Link]

-

SpectraBase. 4-(4-Methoxyphenyl)benzaldehyde. [Link]

-

The Royal Society of Chemistry. Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. [Link]

-

Oakwood Chemical. 4'-Methoxy-biphenyl-2-carboxaldehyde. [Link]

-

Rathnam, R. P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Kingston University. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

MDPI. Silver Nanoparticles Decorated UiO-66-NH2 Metal-Organic Framework for Combination Therapy in Cancer Treatment. [Link]

-

ResearchGate. FT-IR spectra of 4-methoxy benzaldehyde in percent of [Zr-UiO-66-PDC],... [Link]

-

PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

-

ResearchGate. (PDF) Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino-7-Methoxy-4-(4-fluorophenyl)-2H-1,3-Thiazino [3,2-a] Benzimidazole on Pancreatic PaCa-2 and Melanoma A375 Cancer Cells. [Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde | C14H12O2 | CID 1394487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde | C14H12O2 | CID 1392871 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potential Research Areas for Substituted Biphenyl Aldehydes

Introduction: The Enduring Significance of the Biphenyl Aldehyde Scaffold

The biphenyl moiety, consisting of two interconnected phenyl rings, is a privileged structural motif in chemistry.[1][2] Its unique combination of rigidity and conformational flexibility, conferred by rotation around the central C-C single bond, makes it a foundational backbone in a multitude of high-value applications.[2][3] When functionalized with a reactive aldehyde group, the resulting substituted biphenyl aldehydes become exceptionally versatile building blocks. These compounds are not merely synthetic intermediates; they are key precursors to a wide range of pharmacologically active agents, advanced materials, and catalysts.[3][4]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the burgeoning research opportunities centered around substituted biphenyl aldehydes. We will delve into advanced synthetic methodologies, explore untapped potential in medicinal chemistry and materials science, and provide robust, validated protocols to empower further investigation. The narrative is structured to explain the causality behind experimental choices, ensuring a deep, actionable understanding of the field.

Part 1: Advanced Synthetic Strategies for Substituted Biphenyl Aldehydes

The efficient and regioselective synthesis of substituted biphenyls is paramount. While classical methods exist, modern cross-coupling and C-H activation strategies offer superior control, substrate scope, and efficiency.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for constructing the biphenyl core.[1][4] This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid or ester.[1]

Causality of Choice: The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids. The use of water-soluble catalysts can even permit synthesis in aqueous media, aligning with green chemistry principles.[5]

Key Considerations for Biphenyl Aldehyde Synthesis:

-

Protecting Groups: The aldehyde functionality can be sensitive. It is often necessary to protect it, for example, as an acetal, before performing the cross-coupling reaction. This prevents unwanted side reactions.

-

Catalyst and Ligand Selection: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and phosphine ligand (e.g., SPhos, XPhos) is critical. Bulky, electron-rich ligands often accelerate the reaction and improve yields, especially with sterically hindered substrates.[3]

-

Alternative Coupling Partners: While arylboronic acids are common, other organoboron reagents like MIDA boronates or boronic acid pinacol esters can offer enhanced stability and reactivity.[1]

Emerging C-H Activation Strategies

Direct C-H activation/functionalization is a rapidly evolving field that offers a more atom-economical approach to biphenyl synthesis by avoiding the pre-functionalization of one of the aryl rings.[6][7]

Causality of Choice: C-H activation streamlines synthesis by reducing the number of steps, minimizing waste, and allowing for the functionalization of otherwise inert C-H bonds.[7] For biphenyl aldehydes, this could involve the direct arylation of a benzaldehyde derivative.

Current Research Focus:

-

Directing Groups: A key challenge is controlling regioselectivity. Research is focused on developing transient or removable directing groups that can guide a metal catalyst to a specific C-H bond (e.g., meta-C-H functionalization).[6][8]

-

Metal-Free Systems: While often palladium- or rhodium-catalyzed, recent efforts are exploring metal-free radical coupling pathways to construct biphenyls under milder, more sustainable conditions.[9]

Comparative Overview of Synthetic Methods

| Method | Key Advantages | Key Challenges | Typical Catalysts |

| Suzuki-Miyaura Coupling | High functional group tolerance, vast substrate scope, mild conditions.[1][4] | Requires pre-functionalized starting materials (boronic acids, halides). | Palladium complexes (e.g., Pd(PPh₃)₄).[4] |

| Stille Coupling | Tolerant of many functional groups. | Use of toxic organotin reagents. | Palladium complexes. |

| Negishi Coupling | High reactivity of organozinc reagents. | Moisture and air sensitivity of reagents. | Palladium or Nickel complexes. |

| Direct C-H Arylation | High atom economy, fewer synthetic steps.[6] | Controlling regioselectivity, harsh conditions may be required. | Palladium, Rhodium, Ruthenium complexes.[10] |

Part 2: High-Impact Research Areas and Applications

The unique structure of substituted biphenyl aldehydes makes them ideal candidates for exploration in several cutting-edge fields.

Medicinal Chemistry and Drug Development

The biphenyl scaffold is a cornerstone in medicinal chemistry, appearing in numerous marketed drugs.[2] The aldehyde group provides a reactive handle for elaboration into more complex heterocyclic systems or for direct interaction with biological targets.

-

Core Concept: Substituted biphenyls are the central scaffold for the "sartan" class of antihypertensive drugs (e.g., Losartan).[11][12] These drugs block the AT1 receptor, preventing the vasoconstrictive effects of angiotensin II.[13][14]

-

Research Opportunity: The synthesis of novel substituted biphenyl aldehydes is the first step toward creating new generations of ARBs. Research can focus on introducing substituents that enhance binding affinity, improve oral bioavailability, or confer additional beneficial properties (e.g., dual-action receptor antagonists). An acidic group, such as a carboxylic acid or a tetrazole, at the 2'-position of the biphenyl is often essential for high affinity.[11]

Caption: Angiotensin II Receptor Blocker (ARB) mechanism of action.

-

Core Concept: The biphenyl scaffold is present in compounds with a wide range of biological activities, including anti-proliferative, anti-inflammatory, and antimicrobial effects.[4][15] The aldehyde itself can be a pharmacophore, forming Schiff bases with biological amines or participating in other covalent interactions.[3]

-

Research Opportunity: Design and synthesize libraries of substituted biphenyl aldehydes and screen them against various cancer cell lines or inflammatory pathway targets (e.g., COX-2).[16] The substitution pattern on the biphenyl rings can be systematically varied to establish clear Structure-Activity Relationships (SAR), allowing for the rational design of more potent and selective agents.[17]

Materials Science and Organic Electronics

The rigid, conjugated nature of the biphenyl system makes it an excellent component for advanced organic materials.[3][15]

-

Core Concept: Biphenyl derivatives are widely used as fluorescent emitters, charge transport materials, or host materials in OLEDs due to their thermal stability and tunable electronic properties.[2][3][15] The aldehyde can be converted into various emissive chromophores or used to link the biphenyl core to other functional units.

-

Research Opportunity: Synthesize novel biphenyl aldehydes with electron-donating or electron-withdrawing groups to tune the HOMO/LUMO energy levels. These aldehydes can then be converted into Schiff bases, stilbenes, or other conjugated systems to create new materials for OLED layers (e.g., hole transport, electron transport, or emissive layers).[18] The goal is to develop materials with high quantum efficiency, good color purity, and long operational stability.[19]

Caption: Potential research pathways for substituted biphenyl aldehydes.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every synthesized compound must be rigorously characterized. The following protocols represent self-validating systems, incorporating purification and analytical checkpoints.

Protocol: Synthesis of 4'-Methyl-[1,1'-biphenyl]-4-carboxaldehyde via Suzuki Coupling

This protocol provides a reliable method for synthesizing a representative substituted biphenyl aldehyde.

Workflow Diagram

Caption: Experimental workflow for Suzuki coupling synthesis and validation.

Step-by-Step Methodology:

-

Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromobenzaldehyde (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. Add degassed toluene and water in a 4:1 ratio (e.g., 10 mL toluene, 2.5 mL water).

-

Reaction: Heat the mixture to reflux (approximately 95 °C) with vigorous stirring.

-

Monitoring (Self-Validation Checkpoint 1): Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting 4-bromobenzaldehyde spot is consumed (typically 4-12 hours).[20]

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[20] Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization (Self-Validation Checkpoint 2):

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure and purity of the product. The spectra should show characteristic peaks for the biphenyl protons and the aldehyde proton (~9.9-10.1 ppm).

-

Mass Spectrometry: Obtain a mass spectrum (e.g., GC-MS or ESI-MS) to confirm the molecular weight of the target compound.

-

Melting Point: Measure the melting point and compare it to literature values if available. A sharp melting point is indicative of high purity.

-

Conclusion and Future Outlook

Substituted biphenyl aldehydes represent a class of molecules with vast, underexplored potential. Advances in synthetic chemistry, particularly in C-H activation, are poised to make novel derivatives more accessible than ever before.[6] The key to unlocking their potential lies in a multidisciplinary approach. Synthetic chemists must collaborate with medicinal chemists and materials scientists to design and create molecules with tailored properties. Future research should focus on:

-

Developing stereoselective syntheses to access chiral, non-planar (atropisomeric) biphenyl aldehydes, which are of high interest in asymmetric catalysis and as chiral ligands.[21]

-

Exploring bioisosteric replacements for the phenyl rings to improve the pharmacokinetic properties of drug candidates.[22]

-

Integrating computational modeling to predict the electronic properties of new materials and the binding affinities of drug candidates, thereby accelerating the discovery process.[23]

By leveraging the strategies and insights outlined in this guide, the scientific community can continue to build upon the rich foundation of biphenyl chemistry to address significant challenges in medicine and technology.

References

-

Jain, Z. J., Gide, P. S., & Kankate, R. S. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]

-

Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

-

Wikipedia. (n.d.). Biphenyl. [Link]

-

IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. [Link]

-

Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. [Link]

-

Carini, D. J., Duncia, J. V., Johnson, A. L., Chiu, A. T., Price, W. A., Wong, P. C., & Timmermans, P. B. (1991). Nonpeptide Angiotensin II Receptor Antagonists: The Discovery of a Series of N-(biphenylylmethyl)imidazoles as Potent, Orally Active Antihypertensives. Journal of Medicinal Chemistry, 34(8), 2525-2547. [Link]

-

MDPI. (2023). Biological Interfacial Materials for Organic Light-Emitting Diodes. [Link]

-

Al-Dhafri, N. A., Al-Hinaee, M. Y., & Al-Wahaibi, L. H. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 27(23), 8341. [Link]

-

Tzakos, A. G., & Gerothanassis, I. P. (2021). From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. Molecules, 26(11), 3237. [Link]

-

Pinho e Melo, T. M. V. D. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(4), 2493-2501. [Link]

-

Pavia, M. R., Cohen, M. P., Dilley, G. J., Dubuc, G. R., Durgin, T. L., Forman, F. W., ... & Hangauer, D. G. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry, 4(5), 659-666. [Link]

-

Ali, H. A., Ismail, M. A., Fouda, A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19353-19393. [Link]

-

Chemistry Stack Exchange. (2016). Chirality of symmetrically substituted biphenyl. [Link]

-

Liu, J., Liu, C., He, C., & Zhang, Z. (2022). Metal-free radical catalysis: an sp2 C–H activation strategy for efficient synthesis of lignin–biphenyl dimers. New Journal of Chemistry, 46(3), 1184-1193. [Link]

-

ResearchGate. (n.d.). Biphenyl aldehyde substrates for selective meta-C–H functionalization. [Link]

-

ResearchGate. (n.d.). Synthesis of substituted aromatic aldehydes bis-Schiff bases and their spectrum properties. [Link]

-

ResearchGate. (n.d.). Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. [Link]

-

ResearchGate. (n.d.). General schematic of the synthetic reactions of biphenyl derivatives. [Link]

-

ResearchGate. (n.d.). Examples of compounds used in organic light emitting diodes (OLED). [Link]

-

ResearchGate. (n.d.). Design and Synthesis of New Benzimidazole–Biphenyl Scaffolds as Anti‐Inflammatory, Antioxidant Agents and Computational Screening. [Link]

- Google Patents. (n.d.). WO2011134019A1 - Novel biphenyl sartans.

-

ResearchGate. (n.d.). Suzuki-Miyaura coupling reaction to synthesize biphenyl intermediates. [Link]

-

Wang, D., & Yu, J. Q. (2020). Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies. Angewandte Chemie International Edition, 59(12), 4708-4713. [Link]

-

Sandford, G. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13357-13366. [Link]

-

Grucela, M., & Skorka, L. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. Monatshefte für Chemie-Chemical Monthly, 154(7), 803-810. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of Biphenyl Derivatives. [Link]

-

Royal Society of Chemistry. (2014). Chapter 4: Organic Light-emitting Diodes. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. [Link]

-

Perthuisot, F., Jones, W. D., Lersch, M., & Kläui, W. (1997). C−C Activation in Biphenylene. Synthesis, Structure, and Reactivity of (C5Me5)2M2(2,2'-biphenyl) (M = Rh, Co). Organometallics, 16(10), 2016-2022. [Link]

-

Dodda, L. S., Vilseck, J. Z., Tirado-Rives, J., & Jorgensen, W. L. (2017). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Physical Chemistry B, 121(15), 3864-3870. [Link]

-

Science.gov. (n.d.). oled organic light-emitting: Topics. [Link]

-

MDPI. (2021). Design and Synthesis of New Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

-

MDPI. (2022). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]

-

National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem Compound Database. [Link]

-

American Chemical Society. (n.d.). Conformationally restricted polysubstituted biphenyl derivatives with angiotensin II receptors antagonist properties. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the C H activation of benzene leading to.... [Link]

-

Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism. [Link]

-

Oxford Academic. (n.d.). Catalytic C-H Activation. Chemistry Letters. [Link]

-

Bradbury, R. H., Allott, C. P., Dennis, M., Fisher, E., Major, J. S., Masek, B. B., ... & Roberts, D. A. (1992). New nonpeptide angiotensin II receptor antagonists. 3. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives. Journal of Medicinal Chemistry, 35(22), 4027-4038. [Link]

-

ACS Publications. (2018). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. [Link]

-

Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. [Link]

-

ACS Publications. (n.d.). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. [Link]

-

SciSpace. (2006). Organic light-emitting diode (OLED) technology. [Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. nbinno.com [nbinno.com]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. ijsdr.org [ijsdr.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Metal-free radical catalysis: an sp2 C–H activation strategy for efficient synthesis of lignin–biphenyl dimers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy [mdpi.com]

- 13. WO2011134019A1 - Novel biphenyl sartans - Google Patents [patents.google.com]

- 14. New nonpeptide angiotensin II receptor antagonists. 3. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. books.rsc.org [books.rsc.org]

- 19. scispace.com [scispace.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Biphenyl - Wikipedia [en.wikipedia.org]

- 22. tandfonline.com [tandfonline.com]

- 23. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(4-Methoxyphenyl)benzaldehyde via Suzuki Coupling: An Application Note and Protocol

Introduction: The Strategic Importance of Biaryl Aldehydes and the Power of Suzuki Coupling

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. Among these, functionalized biaryl aldehydes such as 2-(4-Methoxyphenyl)benzaldehyde are valuable synthetic intermediates, enabling rapid diversification through subsequent reactions of the aldehyde group. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the construction of carbon-carbon bonds, particularly for creating biaryl systems.[1][2] Its widespread adoption is a testament to its high functional group tolerance, generally high yields, and the commercial availability of a vast array of boronic acids and their derivatives.

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound through the palladium-catalyzed Suzuki coupling of 2-formylphenylboronic acid and 4-bromoanisole. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and outline the characterization of the final product, offering a self-validating system for researchers, scientists, and drug development professionals.

The Suzuki Coupling Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The reaction is initiated by the oxidative addition of the aryl halide (in this case, 4-bromoanisole) to a palladium(0) complex. This is followed by transmetalation, where the organic group from the organoboron species (2-formylphenylboronic acid) is transferred to the palladium(II) complex. This step is facilitated by the presence of a base, which activates the boronic acid.[3] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.

Below is a graphical representation of the catalytic cycle for the synthesis of this compound.

Caption: Catalytic cycle of the Suzuki coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a robust and reproducible method for the synthesis of the target compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Formylphenylboronic acid | ≥95% | Commercially Available | |

| 4-Bromoanisole | ≥98% | Commercially Available | |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |

| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | |

| Sodium carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available | |

| 1-Propanol | Reagent Grade | Commercially Available | |

| Ethyl acetate | ACS Grade | Commercially Available | For extraction and chromatography |

| Hexanes | ACS Grade | Commercially Available | For chromatography and recrystallization |

| Deionized water | |||

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying |

| Activated carbon (Darco G-60) | Commercially Available | For decolorizing |

Reaction Setup and Procedure

-

Reaction Vessel Preparation: To a 250 mL three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-formylphenylboronic acid (5.00 g, 33.4 mmol) and 4-bromoanisole (6.88 g, 36.8 mmol, 1.1 equiv.).

-

Solvent and Reagent Addition: Add 1-propanol (100 mL) and stir the mixture at room temperature under a nitrogen atmosphere until the solids dissolve.

-

Catalyst and Base Addition: To the resulting solution, add palladium(II) acetate (0.075 g, 0.334 mmol, 0.01 equiv.) and triphenylphosphine (0.262 g, 1.00 mmol, 0.03 equiv.). Follow this with the addition of a 2 M aqueous solution of sodium carbonate (33.4 mL, 66.8 mmol, 2.0 equiv.).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 97 °C) under a nitrogen atmosphere. The solution will typically change color, often darkening as the reaction progresses.[4]

-

Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.[4] To monitor by NMR, a small aliquot (0.2-0.3 mL) can be withdrawn, concentrated, and dissolved in a deuterated solvent.[4] The disappearance of the starting materials, particularly the aldehyde proton of the starting bromobenzaldehyde analogue, indicates reaction completion.[4] The reaction is typically complete within 1-3 hours.

Work-up and Purification

-

Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (100 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).[4]

-

Washing the Organic Layer: Combine the organic extracts and wash sequentially with 5% aqueous sodium bicarbonate solution (50 mL) and saturated brine (50 mL).[4]

-

Drying and Decolorizing: Dry the organic layer over anhydrous sodium sulfate.[4] For decolorization, add activated carbon (e.g., Darco G-60, approximately 2 g) and stir for 15-30 minutes.[4]

-

Isolation of Crude Product: Filter the mixture through a pad of celite to remove the drying agent and activated carbon, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[5] A typical gradient could be from 95:5 to 80:20 hexanes:ethyl acetate. Alternatively, recrystallization from a suitable solvent system such as hexanes/ethyl acetate or methanol/water can be employed.[4]

Characterization of this compound

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

Physical Properties

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₄H₁₂O₂

-

Molecular Weight: 212.25 g/mol [6]

Spectroscopic Data

-

¹H NMR (in CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~10.0 (s, 1H, CHO), ~7.9-7.2 (m, 8H, Ar-H), ~3.8 (s, 3H, OCH₃). The aldehyde proton will be a sharp singlet in the downfield region. The aromatic protons will appear as a complex multiplet. The methoxy protons will be a sharp singlet.

-

¹³C NMR (in CDCl₃, 101 MHz): Expected chemical shifts (δ) in ppm: ~192 (CHO), ~160-114 (aromatic carbons), ~55 (OCH₃). The carbonyl carbon of the aldehyde will be in the far downfield region.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands (ν) in cm⁻¹: ~1690-1710 (C=O stretch of aldehyde), ~1600, 1500, 1450 (C=C aromatic stretching), ~1250 (C-O stretch of aryl ether).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 212.08.[6]

The following is a graphical representation of the experimental workflow:

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound from readily available starting materials. The protocol detailed in this application note is designed to be a reproducible and scalable procedure, offering high yields of the desired product. The comprehensive characterization data provided serves as a benchmark for product validation. This methodology is well-suited for applications in academic research, drug discovery, and process development where the synthesis of functionalized biaryl aldehydes is required.

References

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

-

Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. American Chemical Society. [Link]

-

Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]

-

Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... ResearchGate. [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]

-

Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. ResearchGate. [Link]

- Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material.

-

2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. ResearchGate. [Link]

-

Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

-

Benzaldehyde, 4-methoxy-. NIST WebBook. [Link]

-

4-methoxy Benzaldehyde at BMRB. Biological Magnetic Resonance Bank. [Link]

-

4-(4-Methoxyphenyl)benzaldehyde. SpectraBase. [Link]

Sources

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 2-Bromobenzaldehyde

Abstract: This guide provides a comprehensive technical overview and a detailed laboratory protocol for the Suzuki-Miyaura cross-coupling reaction using 2-bromobenzaldehyde as the electrophilic partner. The content is designed for researchers, chemists, and professionals in the field of drug development and synthetic chemistry. We will delve into the mechanistic intricacies, critical parameter optimization, and practical execution of this powerful C-C bond-forming reaction, with a focus on addressing the unique challenges presented by an ortho-substituted aldehyde substrate.

Introduction: The Strategic Importance of Biaryl Aldehydes

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, its significance was recognized with the 2010 Nobel Prize in Chemistry.[2] The reaction is prized for its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[3][4]

This protocol focuses on the coupling of 2-bromobenzaldehyde. The resulting 2-formylbiaryl structures are highly valuable synthetic intermediates. The aldehyde moiety serves as a versatile handle for a wide array of subsequent transformations, including reductive amination, Wittig reactions, and oxidations, making these compounds critical building blocks in the synthesis of pharmaceuticals, natural products, and advanced materials.

Mechanism and Key Experimental Considerations

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalytic cycle. A thorough understanding of this cycle is paramount for troubleshooting and optimizing the reaction for a specific substrate like 2-bromobenzaldehyde. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

The Catalytic Cycle

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-bromobenzaldehyde. This forms a Pd(II) complex. The reactivity order for halides is typically I > Br > Cl, making aryl bromides a good balance of reactivity and stability.[1][5]

-

Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the Pd(II) center. This process is critically dependent on activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which facilitates the transfer of the R-group to the palladium center.[2][3][5]

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6]

Causality Behind Experimental Choices for 2-Bromobenzaldehyde

The presence of an ortho-aldehyde group introduces specific challenges that must be addressed through careful selection of reagents.

-

Palladium Catalyst & Ligand Selection: The steric hindrance from the ortho-substituent can slow down the oxidative addition step. To counteract this, bulky and electron-rich phosphine ligands are often employed. These ligands promote the formation of a coordinatively unsaturated 14-electron Pd(0) species, which is highly reactive.[1] While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specific ligand often provide superior results.[3][5] For ortho-substituted substrates, ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) can significantly improve yields.[3]

-

The Critical Role of the Base: The base is not merely a spectator; it is essential for activating the boronic acid.[2][3] The choice of base can dramatically influence the reaction outcome.

-

Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used, effective, and economical. They are strong enough to form the active boronate without promoting significant side reactions.

-

Phosphates (K₃PO₄): A stronger base that can be particularly effective for less reactive aryl chlorides or hindered substrates.[7]

-

Hydroxides (NaOH, KOH): Very strong bases that can accelerate the reaction but may also promote side reactions, including degradation of base-sensitive functional groups.

-

-

Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).

-

Aqueous Mixtures: Toluene/water, Dioxane/water, or THF/water are common choices.[1] Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[1]

-

Anhydrous Conditions: While less common, some protocols use anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK).[1]

-

Detailed Experimental Protocol

This protocol describes the coupling of 2-bromobenzaldehyde with phenylboronic acid as a representative example.

Materials and Reagents

| Reagent | Formula | CAS No. | M.W. | Typical Purity | Supplier Example |

| 2-Bromobenzaldehyde | C₇H₅BrO | 6630-33-7 | 185.02 | >98% | Sigma-Aldrich |

| Phenylboronic Acid | C₆H₇BO₂ | 98-80-6 | 121.93 | >97% | Sigma-Aldrich |

| Palladium(II) Acetate | Pd(OAc)₂ | 3375-31-3 | 224.50 | 98% | Sigma-Aldrich |

| Triphenylphosphine | PPh₃ | 603-35-0 | 262.29 | >99% | Sigma-Aldrich |

| Potassium Carbonate | K₂CO₃ | 584-08-7 | 138.21 | >99% | Sigma-Aldrich |

| Toluene | C₇H₈ | 108-88-3 | 92.14 | Anhydrous | Sigma-Aldrich |

| Deionized Water | H₂O | 7732-18-5 | 18.02 | N/A | N/A |

| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | 88.11 | ACS Grade | VWR |

| Hexanes | N/A | 110-54-3 | N/A | ACS Grade | VWR |

Step-by-Step Protocol

-

Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 mmol, 185 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst Addition: In a separate vial, pre-mix the palladium source and ligand if using an in-situ generated catalyst. For this protocol, add palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%) and triphenylphosphine (0.048 mmol, 12.6 mg, 4.8 mol%) to the flask.

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Degas the solvents by bubbling Argon through them for at least 20 minutes prior to use. Via syringe, add 10 mL of toluene and 2 mL of deionized water to the reaction flask.

-

Reaction Execution: Lower the flask into a pre-heated oil bath at 90 °C. Stir the biphasic mixture vigorously to ensure effective mixing.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The disappearance of the 2-bromobenzaldehyde spot indicates reaction completion. Typical reaction times are 4-12 hours.

-

Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with 20 mL of ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 20 mL of water and 20 mL of brine. Separate the layers and extract the aqueous layer one more time with 15 mL of ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product, 2-formylbiphenyl.

Data, Results, and Troubleshooting

Expected Outcome

| Parameter | Value |

| Reactant Scale | 1.0 mmol |

| Catalyst Loading | 2 mol% Pd(OAc)₂ |

| Ligand | 4.8 mol% PPh₃ |

| Base | 2.0 equiv. K₂CO₃ |

| Solvent System | Toluene/H₂O (5:1) |

| Temperature | 90 °C |

| Typical Reaction Time | 4-12 hours |

| Expected Yield | 75-90% |

Potential Side Reactions and Troubleshooting

Even with a robust protocol, side reactions can occur. Understanding these pathways is key to effective troubleshooting.

-

Protodeboronation: The boronic acid can react with water or other protic sources to be converted back to the corresponding arene, consuming the nucleophile.

-

Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure the base is added and the reaction is heated promptly after solvent addition.

-

-

Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (e.g., biphenyl). This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[1]

-

Solution: Meticulously degas all solvents and maintain a positive pressure of inert gas throughout the reaction.

-

-

Dehalogenation: The aryl halide can be reduced to the corresponding arene (benzaldehyde). This can occur if a hydride source is present in the reaction mixture.[1]

-

Solution: Ensure solvents are pure. Some bases or additives can be sources of hydrides.

-

// Main Reactants ArylHalide [label="2-Bromobenzaldehyde\n(Ar-X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="Phenylboronic Acid\n(R-B(OH)₂) ", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Main Product DesiredProduct [label="Desired Product\n(Ar-R)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Products Homocoupling [label="Homocoupling Product\n(R-R)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Dehalogenation [label="Dehalogenation Product\n(Ar-H)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Protodeboronation [label="Protodeboronation Product\n(R-H)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"];

// Arrows ArylHalide -> DesiredProduct; BoronicAcid -> DesiredProduct; BoronicAcid -> Homocoupling; ArylHalide -> Dehalogenation; BoronicAcid -> Protodeboronation;

// Labels for context {rank=same; ArylHalide; BoronicAcid;} {rank=same; Homocoupling; Dehalogenation; Protodeboronation;}

caption [label="Fig. 3: Desired reaction vs. common side reactions.", shape=plaintext, fontcolor="#202124"]; } .enddot

If the reaction stalls or yields are low, consider screening other ligands (e.g., SPhos), bases (e.g., K₃PO₄), or solvent systems. A slightly higher temperature may also be beneficial, but care must be taken to avoid decomposition.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org. Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 27, 2026, from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Myers Group, Harvard University. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved January 27, 2026, from [Link]

-

Reddy, A. S., et al. (2022). Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process: Cascade Synthesis of Hydroxylated Fluorenes. The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved January 27, 2026, from [Link]

-

ChemOrgChem. (2022, March 24). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved January 27, 2026, from [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 1-(2-(4-methoxyphenyl)phenyl)-2-phenylethene via the Wittig Reaction

Introduction: The Strategic Power of the Wittig Reaction in Stilbene Synthesis

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds.[1][2] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this olefination reaction offers a high degree of regiocontrol, unambiguously defining the position of the newly formed alkene.[1][3] The core transformation involves the reaction between a phosphorus ylide, also known as a Wittig reagent, and a ketone or aldehyde.[4]

This application note provides a comprehensive, field-proven protocol for the synthesis of a complex stilbene derivative, 1-(2-(4-methoxyphenyl)phenyl)-2-phenylethene, using 2-(4-Methoxyphenyl)benzaldehyde as the starting carbonyl compound. Stilbenoids are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The Wittig reaction is an exceptionally effective method for accessing these structures.[3][5][6] We will delve into the mechanistic underpinnings, provide a detailed step-by-step experimental guide, and offer expert insights into the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Rationale: From Ylide to Alkene

The success of a Wittig reaction hinges on a two-part sequence: the formation of the nucleophilic phosphorus ylide and its subsequent reaction with the electrophilic carbonyl carbon.

-

Ylide Generation : The journey begins with the synthesis of a phosphonium salt, typically through an SN2 reaction between triphenylphosphine and an alkyl halide.[1][7] Due to the electron-withdrawing nature of the adjacent positively charged phosphorus, the α-protons of the phosphonium salt become acidic and can be removed by a strong base (e.g., n-BuLi, NaH, or KOtBu) to generate the phosphorus ylide.[1][8] The ylide is a resonance-stabilized species with significant carbanionic character, making it a potent nucleophile.[1]

-

Olefin Formation : The ylide's nucleophilic carbon attacks the aldehyde's carbonyl carbon. The mechanism is broadly understood to proceed through a concerted [2+2] cycloaddition, directly forming a four-membered ring intermediate called an oxaphosphetane.[2][9][10] This strained ring rapidly collapses in a retro-[2+2] cycloreversion.[1] The thermodynamic driving force for this final step is the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which propels the reaction to completion.[10]

The stereochemistry of the resulting alkene is largely dictated by the stability of the ylide. Stabilized ylides (containing an adjacent electron-withdrawing group) generally yield the thermodynamically favored (E)-alkene, whereas non-stabilized ylides, such as the benzyl-derived ylide used in this protocol, typically favor the kinetically formed (Z)-alkene.[9][11]

Experimental Design & Workflow

The overall strategy involves the in situ generation of benzyltriphenylphosphonium ylide followed by its reaction with this compound to yield the target stilbene derivative.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. community.wvu.edu [community.wvu.edu]

Derivatization of the aldehyde group in 2-(4-Methoxyphenyl)benzaldehyde

Anwendungs- und Protokollleitfaden: Gezielte Derivatisierung der Aldehydgruppe in 2-(4-Methoxyphenyl)benzaldehyd

Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 27. Januar 2026 Dokument-ID: APN-CHEM-24MPB-DE-V1

Zusammenfassung für die Führungsebene

Dieses Dokument bietet eine detaillierte technische Anleitung für die chemische Modifikation der Aldehydfunktion von 2-(4-Methoxyphenyl)benzaldehyd. Diese Verbindung, die eine Biaryl-Struktur aufweist, dient als vielseitiger Baustein in der organischen Synthese, insbesondere in der medizinischen Chemie und den Materialwissenschaften. Die Aldehydgruppe bietet einen reaktiven Ankerpunkt für eine Vielzahl von Transformationen, die die Synthese komplexer Moleküle mit potenziell wertvollen pharmakologischen oder physikalischen Eigenschaften ermöglichen. Wir präsentieren etablierte Protokolle für Schlüsselreaktionen wie Reduktion, Oxidation, reduktive Aminierung, Imin-/Oxim-/Hydrazon-Bildung und die Wittig-Reaktion. Jedes Protokoll wird durch mechanistische Erklärungen, experimentelle Details und Hinweise zur Charakterisierung der Produkte untermauert, um Forschern eine solide Grundlage für die erfolgreiche Synthese und Weiterentwicklung zu bieten.

Einführung: Das synthetische Potenzial von 2-(4-Methoxyphenyl)benzaldehyd

2-(4-Methoxyphenyl)benzaldehyd ist ein aromatischer Aldehyd, der sich durch ein Biphenyl-Grundgerüst auszeichnet, bei dem ein Phenylring in der 4-Position mit einer Methoxygruppe substituiert ist. Diese Methoxygruppe fungiert als Elektronendonator und kann die Reaktivität des Moleküls beeinflussen. Die eigentliche synthetische Vielseitigkeit liegt jedoch in der Aldehydgruppe (-CHO), die am zweiten Phenylring positioniert ist.

Die Aldehydfunktion ist aufgrund der Polarität der Kohlenstoff-Sauerstoff-Doppelbindung ein starker Elektrophil. Dies macht sie zu einem primären Ziel für nukleophile Angriffe und zu einem idealen Ausgangspunkt für eine Vielzahl von chemischen Derivatisierungen. Die Umwandlung dieser Gruppe ermöglicht die Einführung neuer funktioneller Gruppen, die Erweiterung des Kohlenstoffgerüsts und die Bildung von Kohlenstoff-Stickstoff-Bindungen, die für die Synthese von pharmazeutisch aktiven Wirkstoffen von entscheidender Bedeutung sind.[1] Die in diesem Leitfaden beschriebenen Methoden sind grundlegend für die Wirkstoffforschung und die Entwicklung neuer organischer Materialien.

Tabelle 1: Physikalisch-chemische Eigenschaften des Ausgangsmaterials

| Eigenschaft | Wert | Quelle |

| Molekülformel | C₁₄H₁₂O₂ | [2] |

| Molekulargewicht | 212.25 g/mol | [2] |

| CAS-Nummer | 5798-88-9 | - |

| Aussehen | Typischerweise ein weißer bis cremefarbener Feststoff | Allgemeines Wissen |

| Löslichkeit | Löslich in gängigen organischen Lösungsmitteln (DCM, THF, Aceton) | Allgemeines Wissen |

Reduktion zum primären Alkohol: Synthese von [2-(4-Methoxyphenyl)phenyl]methanol

Die Reduktion der Aldehydgruppe zu einem primären Alkohol ist eine der fundamentalsten Transformationen in der organischen Chemie. Sie wandelt den elektrophilen Aldehyd in einen nukleophilen Alkohol um, der als Ausgangspunkt für Veresterungen, Veretherungen oder Halogenierungen dienen kann.

Wissenschaftliche Begründung: Die Wahl des Reduktionsmittels ist entscheidend. Natriumborhydrid (NaBH₄) ist ein mildes und selektives Hydrid-Reagenz, das Aldehyde und Ketone effizient reduziert, ohne empfindlichere funktionelle Gruppen wie Ester oder Amide anzugreifen.[3] Die Reaktion wird typischerweise in einem protischen Lösungsmittel wie Methanol oder Ethanol durchgeführt, das als Protonenquelle für den gebildeten Alkoxid-Intermediär dient.

Protokoll 2.1: NaBH₄-vermittelte Reduktion

-

Vorbereitung: In einem Rundkolben werden 2-(4-Methoxyphenyl)benzaldehyd (1,0 Äq.) in Methanol (ca. 0.1 M Konzentration) gelöst. Die Lösung wird in einem Eisbad auf 0 °C gekühlt.

-

Zugabe des Reduktionsmittels: Natriumborhydrid (NaBH₄, 1,5 Äq.) wird langsam und portionsweise unter Rühren zu der gekühlten Lösung gegeben. Die portionsweise Zugabe kontrolliert die exotherme Reaktion und die Wasserstoffentwicklung.

-

Reaktionsdurchführung: Nach vollständiger Zugabe wird das Eisbad entfernt und die Reaktionsmischung für 1-2 Stunden bei Raumtemperatur gerührt.

-

Aufarbeitung: Die Reaktion wird durch langsame Zugabe von 1 M Salzsäure (HCl) beendet, bis die Gasentwicklung aufhört. Das Methanol wird unter reduziertem Druck entfernt. Der Rückstand wird mit Ethylacetat extrahiert.

-

Reinigung: Die vereinigten organischen Phasen werden mit Wasser und gesättigter NaCl-Lösung gewaschen, über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet und das Lösungsmittel wird im Vakuum entfernt. Das Rohprodukt kann durch Säulenchromatographie (Silicagel, Hexan/Ethylacetat-Gradient) gereinigt werden.

Erwartetes Ergebnis: [2-(4-Methoxyphenyl)phenyl]methanol wird als weißer Feststoff mit Ausbeuten von typischerweise >90 % erhalten. Die Umwandlung kann durch das Verschwinden des Aldehyd-Proton-Signals (~10 ppm) und das Erscheinen eines neuen Signals für die CH₂-OH-Gruppe (~4.7 ppm) im ¹H-NMR-Spektrum bestätigt werden.[4]

Workflow-Diagramm: Aldehyd-Reduktion

Sources

The Versatile Building Block: 2-(4-Methoxyphenyl)benzaldehyde in Modern Organic Synthesis

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(4-Methoxyphenyl)benzaldehyde, a biaryl aldehyde, has emerged as a valuable scaffold for the synthesis of a diverse array of compounds with significant applications in medicinal chemistry and materials science. Its unique structural motif, featuring a reactive aldehyde functionality positioned on a sterically demanding biaryl framework, offers a gateway to novel stilbenes, pharmacologically active tetrahydro-β-carbolines, and functional triarylmethanes.

This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound as a key synthetic intermediate. Designed for researchers, scientists, and drug development professionals, this document delves into the practical execution of pivotal synthetic transformations, elucidating the mechanistic underpinnings and rationale behind the experimental design.

Synthesis of the Core Building Block: this compound via Suzuki-Miyaura Coupling

The most reliable and modular approach to synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of an aryl halide with an arylboronic acid, offering high functional group tolerance and generally excellent yields.[1]

Protocol 1: Synthesis of this compound

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Bromobenzaldehyde | 185.02 | 10.0 | 1.85 g |

| 4-Methoxyphenylboronic acid | 151.96 | 12.0 | 1.82 g |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.3 | 347 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |

| Toluene | - | - | 50 mL |

| Deionized Water | - | - | 25 mL |

| Diethyl Ether | - | - | for extraction |

| Brine | - | - | for washing |